2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple substituents. The compound is officially registered under Chemical Abstracts Service number 937602-42-1, establishing its unique identity in chemical databases worldwide. The systematic name reflects the hierarchical naming convention that prioritizes the carboxylic acid functionality as the principal functional group, with the thiazole ring system serving as the primary heterocyclic component.
The nomenclature structure begins with the identification of the acetic acid moiety, which serves as the base name due to the presence of the carboxyl group (-COOH). The thiazole ring is designated as 1,3-thiazol-4-yl, indicating the specific positioning of nitrogen and sulfur atoms within the five-membered heterocycle, with the acetic acid chain attached at the 4-position of the thiazole ring. The aromatic substituent is systematically described as 3-fluoro-4-(trifluoromethyl)phenyl, where the fluorine atom occupies the 3-position and the trifluoromethyl group (-CF₃) is located at the 4-position of the benzene ring.
Alternative nomenclature systems classify this compound as 4-thiazoleacetic acid, 2-[3-fluoro-4-(trifluoromethyl)phenyl]-, which emphasizes the thiazole ring as the central structural feature. The Molecular Design Limited number MFCD09027135 provides additional identification for database searches and chemical inventory management. The systematic classification places this compound within the broader category of thiazole-containing carboxylic acids, specifically those bearing fluorinated aromatic substituents.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₂H₇F₄NO₂S, representing a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This formula indicates the presence of twelve carbon atoms forming the structural backbone, including the aromatic ring system, thiazole heterocycle, and carboxylic acid functionality. The hydrogen count of seven reflects the limited hydrogen substitution due to the extensive halogenation and heterocyclic nature of the molecule.
The molecular weight is precisely determined as 305.25 grams per mole, positioning this compound within the medium molecular weight range for organic molecules. This molecular weight value reflects the substantial contribution of the four fluorine atoms, which collectively add significant mass to the overall structure. The presence of four fluorine atoms, including one individual fluorine substituent and three fluorine atoms within the trifluoromethyl group, represents approximately 24.9% of the total molecular weight, highlighting the significant halogenation of this compound.
The elemental composition analysis reveals a carbon content of approximately 47.22%, hydrogen content of 2.31%, fluorine content of 24.90%, nitrogen content of 4.59%, oxygen content of 10.48%, and sulfur content of 10.50%. This distribution emphasizes the significant fluorine content and relatively low hydrogen content, characteristics that contribute to the compound's unique physicochemical properties. The molecular weight determination has been consistently verified across multiple commercial sources, ensuring accuracy in analytical and preparative applications.
Isomeric Considerations and Stereochemical Features
The structural analysis of this compound reveals important considerations regarding potential isomerism and stereochemical characteristics. The compound exhibits positional isomerism possibilities primarily related to the substitution pattern on the aromatic ring and the attachment point of the thiazole ring to the acetic acid moiety. The current structure specifies the fluorine atom at the 3-position and the trifluoromethyl group at the 4-position of the phenyl ring, creating a specific substitution pattern that influences both electronic and steric properties.
The thiazole ring system itself presents limited stereochemical complexity due to its planar, aromatic nature, with the nitrogen atom at position 3 and sulfur atom at position 1 of the five-membered ring. The attachment of the acetic acid chain at the 4-position of the thiazole ring is sterically favorable and allows for optimal electronic communication between the heterocyclic system and the carboxylic acid functionality. The SMILES notation O=C(O)CC1=CSC(C2=CC=C(C(F)(F)F)C(F)=C2)=N1 provides a standardized representation of the molecular connectivity.
Conformational analysis indicates that the molecule can adopt various rotational conformers around the single bonds connecting the aromatic ring to the thiazole system and the thiazole system to the acetic acid chain. The trifluoromethyl group introduces significant steric bulk and electronic effects that influence the preferred conformations of the molecule. The electronegativity of the fluorine atoms creates substantial dipole moments that affect intermolecular interactions and crystal packing arrangements, as evidenced by the well-defined melting point range of 116-118°C.
Properties
IUPAC Name |
2-[2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO2S/c13-9-3-6(1-2-8(9)12(14,15)16)11-17-7(5-20-11)4-10(18)19/h1-3,5H,4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVOEFKMYPJICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183743 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-42-1 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group with fluorine and trifluoromethyl substitutions. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The thiazole ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Acetic Acid Derivatives
Pharmacological and Physicochemical Properties
Bioactivity
- GW0742 : A close analog, acts as a potent PPAR-β/δ agonist, showing neuroprotective effects in Parkinson’s disease models by reducing inflammation and oxidative stress .
- The 3-fluoro and 4-trifluoromethyl groups may enhance binding affinity compared to simpler derivatives (e.g., 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid) .
Physicochemical Properties
- Acid vs. Ester Derivatives : Ethyl ester derivatives (e.g., 2-[2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]acetic acid ethyl ester) exhibit higher solubility in organic solvents but require hydrolysis to active acid forms in vivo .
Biological Activity
2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₂H₇F₄NO₂S
- CAS Number : 937602-42-1
- Melting Point : 116–118 °C
- Molecular Weight : 299.25 g/mol
The biological activity of thiazole derivatives, including this compound, often involves interactions with various biological targets:
- Antitumor Activity : Thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the phenyl ring can enhance the anticancer properties of thiazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl increases potency by improving interactions with target proteins involved in cancer cell proliferation .
- Antimicrobial Properties : The thiazole moiety is known for its antibacterial and antifungal activities. Research has demonstrated that compounds containing thiazole rings exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives:
- Electron-Withdrawing Groups : The incorporation of groups such as trifluoromethyl enhances lipophilicity and biological activity.
- Phenyl Substituents : Substituents on the phenyl ring can significantly influence the compound's binding affinity to biological targets, affecting both potency and selectivity .
| Compound | Structure | Activity | IC50 (µg/mL) |
|---|---|---|---|
| 1 | Structure | Antitumor | 1.61 ± 1.92 |
| 2 | Structure | Antibacterial | <10 |
Case Studies
Several studies have highlighted the biological activity of similar thiazole compounds:
-
Antitumor Activity in Cell Lines :
A study assessed various thiazole derivatives against A-431 and Jurkat cell lines, revealing that certain modifications led to IC50 values lower than doxorubicin, a standard chemotherapy agent. The presence of specific substituents significantly enhanced cytotoxicity . -
Antimicrobial Testing :
In another study, thiazole derivatives were tested against a panel of bacterial strains using the broth microdilution method. Results indicated that several compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of 3-fluoro-4-(trifluoromethyl)benzaldehyde with thiourea to form the thiazole ring.
- Step 2 : Alkylation or coupling reactions to introduce the acetic acid moiety.
- Critical factors : Solvent choice (e.g., DMSO or acetonitrile), temperature control (reflux at 80–100°C), and pH adjustments to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Techniques :
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for thiazole-CH₂).
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
- Elemental analysis : Validate empirical formula (C₁₂H₈F₄NO₂S) .
Q. What preliminary in vitro assays are recommended to evaluate its biological activity, considering targets like enzyme inhibition?
- Assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or peroxisome proliferator-activated receptors (PPAR-β/δ) using fluorescence-based activity assays .
- Cytotoxicity : MTT assays on human keratinocytes (HaCaT) or cancer cell lines (IC₅₀ determination).
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity and interaction mechanisms of this compound with biological targets?
- Approaches :
- Molecular docking (AutoDock Vina) : Predict binding poses with PPAR-β/δ (PDB ID: 5U5Q) or kinase domains.
- Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl group’s hydrophobicity) with activity .
Q. How do crystallographic studies (e.g., X-ray diffraction) elucidate the compound’s conformation and potential interaction sites?
- Protocol : Co-crystallize the compound with target proteins (e.g., PPAR-β/δ) using vapor diffusion.
- Findings : X-ray data (resolution <2.0 Å) reveal hydrogen bonding between the acetic acid moiety and Arg248/His413 residues, while the trifluoromethyl group occupies a hydrophobic pocket .
Q. What strategies resolve discrepancies between in silico predictions and experimental data in activity studies?
- Validation steps :
- Dose-response assays : Confirm computational IC₅₀ values (e.g., GW0742 analog shows PPAR-β/δ activation at 10–100 nM).
- Mutagenesis studies : Modify receptor residues (e.g., Arg248Ala) to test predicted binding interactions.
- Free energy calculations (MM/PBSA) : Refine affinity predictions by accounting for solvation effects .
Q. How does modifying substituents on the phenyl or thiazole rings affect the compound’s physicochemical and pharmacological properties?
- Case studies :
- Trifluoromethyl vs. methyl : The -CF₃ group enhances metabolic stability (t₁/₂ >4 hrs in microsomes) but reduces solubility (logP = 3.2 vs. 2.5 for -CH₃).
- Fluorine position : 3-Fluoro substitution improves target selectivity (Ki = 12 nM for PPAR-β/δ vs. >1 µM for PPAR-γ) compared to 4-fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
